molecular formula C20H35D4NO2 B050160 N-Oleoylethanolamide-d4 CAS No. 946524-36-3

N-Oleoylethanolamide-d4

Cat. No. B050160
M. Wt: 329.6 g/mol
InChI Key: BOWVQLFMWHZBEF-QAFBOUAWSA-N
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Description

Introduction : N-Oleoylethanolamide-d4 (OEA) is a lipid mediator derived from oleic acid, a monounsaturated fatty acid. It functions as a high-affinity agonist for the nuclear receptor peroxisome proliferator-activated receptor α (PPAR-α), and is involved in regulating lipid metabolism and energy intake. Dietary intake of oleic acid can elevate circulating levels of OEA, leading to various health benefits (Bowen et al., 2017).

Synthesis Analysis : OEA is synthesized enzymatically from membrane glycerophospholipids. An effective enzymatic synthesis process involves the reaction between purified oleic acid and ethanolamine under optimal conditions, yielding high-purity OEA (Xiaosan Wang, Xingguo Wang, & Tong Wang, 2012).

Molecular Structure Analysis : The molecular structure of OEA involves an ethanolamine moiety linked to the oleic acid chain. This structure allows OEA to interact with various cellular receptors and enzymes, influencing its biological functions.

Chemical Reactions and Properties : OEA is subject to enzymatic hydrolysis by intracellular lipid hydrolase enzymes, which terminate its biological effects. It is synthesized and degraded in response to dietary intake, with its levels fluctuating based on feeding and fasting states (Jin Fu et al., 2007).

Scientific Research Applications

  • Neuroprotective Effects and Methodological Studies : N-Oleoylethanolamide has shown neuroprotective effects. A study developed a sensitive LC-MS/MS method to study oleoylethanolamide in rat plasma and brain using a 13C-labelled isotope, 13C-oleoylethanolamide. The study utilized d4-oleoylethanolamide as an internal standard, which is crucial for differentiating exogenously administered oleoylethanolamide from the endogenous molecule (Prentice et al., 2021).

  • Regulation of Food Intake and Fat Metabolism : Oleoylethanolamide regulates food intake by activating the nuclear receptor peroxisome proliferator-activated receptor-α. This mechanism is being studied for potential therapeutic applications in obesity and related metabolic disorders. For instance, a study showed that food intake stimulates oleoylethanolamide mobilization in the mucosal layer of rat duodenum and jejunum, influencing satiety (Fu et al., 2007).

  • Reproductive Health : Oleoylethanolamide has antioxidative properties and may protect sperm cells from oxidative stress in cases of idiopathic infertility. A study found that oleoylethanolamide supplementation in vitro significantly reduces DNA strand breaks in both fertile and infertile subjects (Ambrosini et al., 2006).

  • Analgesic Properties : Oleoylethanolamide has shown potential in reducing nociceptive responses associated with visceral and inflammatory pain. Research indicates that OEA has analgesic properties independent of the peroxisome proliferator‐activated receptor‐α activation mechanism (Suardíaz et al., 2007).

  • Cancer Research : A study on chronic lymphocytic leukemia revealed that high amounts of oleoylethanolamide were present in the plasma of patients. This finding suggests a potential role for oleoylethanolamide in cancer, particularly in fueling the growth of cancer cells and possibly in drug resistance (Masoodi et al., 2014).

  • Synthesis and Stability : Research has been conducted on the effective enzymatic synthesis of oleoylethanolamide, contributing to studies on its biological and nutritional functions (Wang et al., 2012).

Future Directions

N-Oleoylethanolamide-d4, due to its potential to affect the pharmacokinetic and metabolic profiles of drugs, could be a valuable tool in drug development and research . Its parent compound, OEA, has shown promise in the treatment of obesity and arteriosclerosis, suggesting potential therapeutic applications for N-Oleoylethanolamide-d4 as well .

properties

IUPAC Name

(Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9-/i18D2,19D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWVQLFMWHZBEF-QAFBOUAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223084
Record name (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Oleoylethanolamide-d4

CAS RN

946524-36-3
Record name (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946524-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Borgmeyer, C Coman, C Has, HF Schött, T Li… - Cell reports, 2021 - cell.com
Membrane lipids and their metabolism have key functions in neurotransmission. Here we provide a quantitative lipid inventory of mouse and rat synaptic junctions. To this end, we …
Number of citations: 11 www.cell.com

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